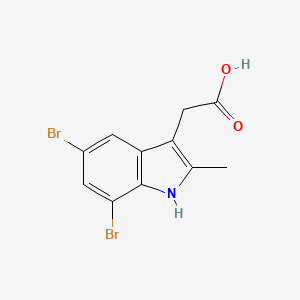
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine atoms at positions 5 and 7, a methyl group at position 2, and an acetic acid moiety at position 3 of the indole ring. Indole derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by the introduction of the acetic acid group. One common method includes:
Bromination: 2-methylindole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at positions 5 and 7.
Acetic Acid Introduction: The brominated intermediate is then treated with chloroacetic acid in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole quinones.
Reduction Products: Debrominated indole derivatives.
Applications De Recherche Scientifique
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the indole ring play crucial roles in its biological activity. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking bromine atoms.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group instead of bromine atoms.
Uniqueness
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid is unique due to the presence of bromine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5446-23-1 |
|---|---|
Formule moléculaire |
C11H9Br2NO2 |
Poids moléculaire |
347.00 g/mol |
Nom IUPAC |
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9Br2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) |
Clé InChI |
ORINIMXYZDSDLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)





